Fmoc-D-Ala-OH

Overview

Description

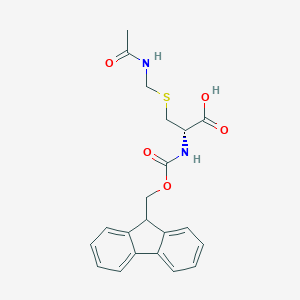

Fmoc-D-Ala-OH is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

This compound is used in Solid Phase Peptide Synthesis (SPPS), a process that has received increasing attention from research laboratories and industry . An analytical model of this compound in SPPS solution was established, allowing for the rapid prediction of this compound content at any time during the reaction .

Molecular Structure Analysis

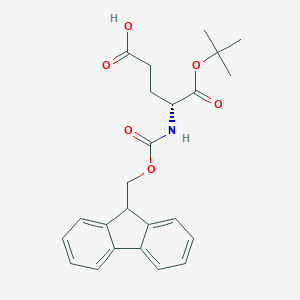

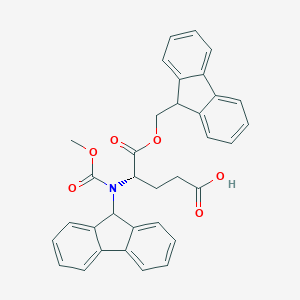

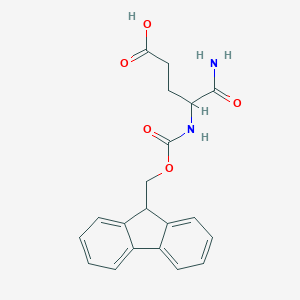

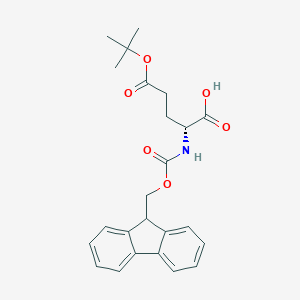

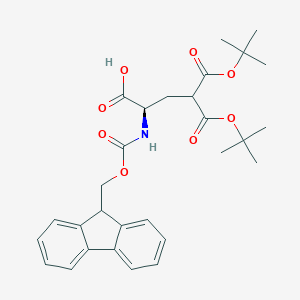

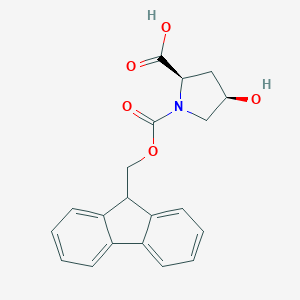

The molecular formula of this compound is C18H17NO4 . Its molar mass is 311.33 g/mol . The structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) group attached to the D-alanine molecule .

Chemical Reactions Analysis

The Fmoc group in this compound is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group . The efficiency of the reaction could be affected by side reactions and by-product formation .

Physical And Chemical Properties Analysis

This compound has a molar mass of 311.33 g/mol . It has a molecular formula of C18H17NO4 . The compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Fmoc-D-Ala-OH is used in peptide synthesis, such as in the solid-phase synthesis of peptides. It acts as an N-α-protecting group, and its deprotection can be monitored quantitatively (Larsen et al., 1993).

It contributes to the self-assembly of nanostructures in water, which is significant in developing biomaterials. For example, Fmoc-Ala-Lac (alanine-lactic acid) sequence self-assembles into nanostructures despite lacking β-sheet-like hydrogen bonding, which was previously thought to be crucial for the self-assembly of Fmoc-conjugated peptides (Eckes et al., 2014).

The formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu has been observed, suggesting that the reagent Fmoc–OSu can be a source of Fmoc–β‐Ala–OH following a mechanism involving multiple steps (Obkircher et al., 2008).

This compound is involved in the study of protein-DNA interactions. The fluorescence of the Fmoc group attached to peptides has been used to estimate the association constants for peptide-DNA interactions (Medvedkin et al., 1995).

It has been identified as an impurity in Fmoc-protected amino acid derivatives, affecting the purity of peptide drug substances. Recognizing and controlling this impurity is essential for the manufacture of high-quality peptide drugs (Hlebowicz et al., 2008).

This compound is used in the development of antibacterial and anti-inflammatory biomaterials. Nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH exhibit substantial antibacterial effects and are incorporated into resin-based composites for biomedical applications (Schnaider et al., 2019).

It is used in the design and fabrication of novel PEGtide dendrons for targeted drug delivery. This compound is employed in the synthesis of these dendrons, demonstrating their potential as nanocarriers in biomedical applications (Gao et al., 2013).

Mechanism of Action

Target of Action

The primary target of Fmoc-D-Ala-OH is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis . The role of this compound is to temporarily mask the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process .

Mode of Action

This compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the temporary protection of the amine group, allowing for controlled peptide chain elongation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis (SPPS) . In this pathway, this compound facilitates the stepwise elongation of peptide chains . The downstream effects include the successful synthesis of complex peptides without unwanted side reactions .

Pharmacokinetics

It’s important to note that the fmoc group is rapidly removed by base, with piperidine usually preferred for fmoc group removal .

Result of Action

The result of this compound action is the successful and controlled synthesis of peptides . By temporarily protecting the amine group, this compound prevents unwanted side reactions, allowing for the stepwise elongation of peptide chains . After the peptide chain is formed, the Fmoc group is removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is base-labile, meaning it is sensitive to basic conditions . The presence of a base such as piperidine is necessary for the removal of the Fmoc group . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .

Future Directions

Fmoc-D-Ala-OH is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Its small side chain confers a high degree of flexibility when incorporated into a polypeptide chain . This makes it a promising compound for future research and applications in the field of proteomics and peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Ala-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during the synthesis process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base, and this deprotection is an essential step in solid-phase peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and does not degrade easily . Its effects on cellular function, observed through its role in peptide synthesis, can be long-term, as the peptides it helps form may have lasting impacts on cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can impact metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis . It may interact with transporters or binding proteins during this process.

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the sites of peptide synthesis within the cell

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000891 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79990-15-1 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79990-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FMOC-D-Alanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BQM3MN8S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.